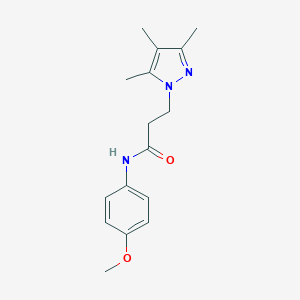
N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, also known as MTPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide works by inhibiting the activity of certain enzymes in the body, which are involved in the development and progression of various diseases. Specifically, this compound inhibits the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters in the brain. By inhibiting MAO, this compound can increase the levels of neurotransmitters in the brain, which can help to alleviate the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. For example, this compound has been shown to increase the levels of dopamine in the brain, which can help to improve mood and alleviate symptoms of depression. This compound has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body and alleviate symptoms of various inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of using N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes, which makes it an effective tool for studying their activity in the body. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. One of the significant areas of research is the development of new drugs based on the structure of this compound. Researchers are currently exploring the potential of this compound derivatives as new drugs for the treatment of various diseases. Another area of research is the development of new imaging agents based on this compound, which can help to improve the detection of cancer cells in the body. Finally, researchers are also exploring the potential of this compound as a tool for studying the activity of enzymes in the body, which can help to improve our understanding of various diseases.
合成方法
N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with a pyrazolone derivative, followed by further reactions with various reagents. The final product is purified through column chromatography to obtain a high yield of this compound.
科学研究应用
N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of this compound is in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used in the development of new imaging agents for the detection of cancer cells in the body.
属性
IUPAC Name |
N-(4-methoxyphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-12(2)18-19(13(11)3)10-9-16(20)17-14-5-7-15(21-4)8-6-14/h5-8H,9-10H2,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQMLFVMXYZIEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

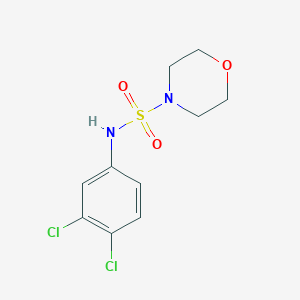

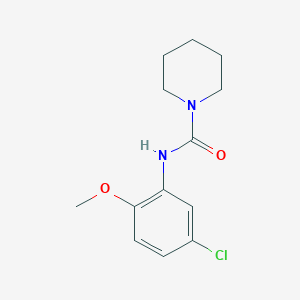
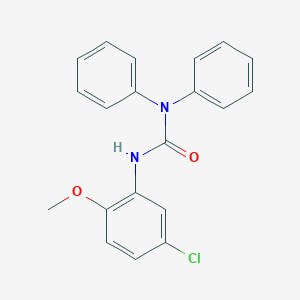
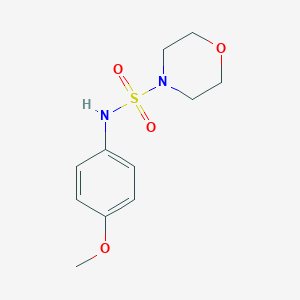
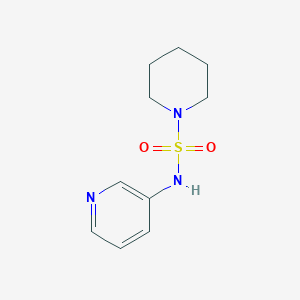
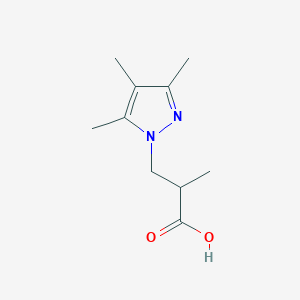
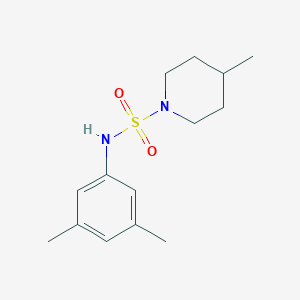


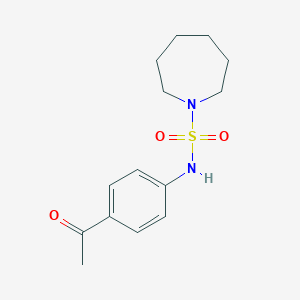
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500247.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500248.png)
